3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine
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Overview
Description
3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the third position and a 4-(ethanesulfinyl)phenyl group at the sixth position. Pyridazine derivatives are known for their wide range of pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Chloro Group: Chlorination of the pyridazine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the 4-(ethanesulfinyl)phenyl Group: This step involves a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the 4-(ethanesulfinyl)phenyl group is reacted with the chlorinated pyridazine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine undergoes various chemical reactions, including:
Oxidation: The ethanesulfinyl group can be oxidized to an ethanesulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: 3-Chloro-6-[4-(ethanesulfonyl)phenyl]pyridazine.
Reduction: 3-Hydro-6-[4-(ethanesulfinyl)phenyl]pyridazine.
Substitution: 3-Amino-6-[4-(ethanesulfinyl)phenyl]pyridazine, 3-Thio-6-[4-(ethanesulfinyl)phenyl]pyridazine.
Scientific Research Applications
3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethanesulfinyl groups contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-phenylpyridazine: Lacks the ethanesulfinyl group, resulting in different chemical and biological properties.
6-[4-(Ethanesulfinyl)phenyl]pyridazine: Lacks the chloro group, affecting its reactivity and applications.
3-Chloro-6-[4-(methylsulfinyl)phenyl]pyridazine: Contains a methylsulfinyl group instead of an ethanesulfinyl group, leading to variations in its chemical behavior.
Uniqueness
3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine is unique due to the presence of both the chloro and ethanesulfinyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
837396-32-4 |
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Molecular Formula |
C12H11ClN2OS |
Molecular Weight |
266.75 g/mol |
IUPAC Name |
3-chloro-6-(4-ethylsulfinylphenyl)pyridazine |
InChI |
InChI=1S/C12H11ClN2OS/c1-2-17(16)10-5-3-9(4-6-10)11-7-8-12(13)15-14-11/h3-8H,2H2,1H3 |
InChI Key |
RRRUMKDAHTZIJF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=CC=C(C=C1)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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